molecular formula C20H16N4O2S B11150237 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

Cat. No.: B11150237
M. Wt: 376.4 g/mol
InChI Key: YWKMKDIFHOVMMH-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a synthetic organic compound that belongs to the class of thiazole and quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Quinazoline Derivative Synthesis: The quinazoline moiety can be prepared by condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Coupling Reaction: The final step involves coupling the thiazole and quinazoline derivatives through amide bond formation, often using reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of functional groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thiazole and quinazoline derivatives possess antibacterial and antifungal properties. For instance, derivatives have been screened against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
  • Anticancer Properties : Quinazoline derivatives are often evaluated for their anticancer potential. Research indicates that certain compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been identified as potential acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

Several studies have documented the applications of similar compounds:

  • Antibacterial Screening : A study synthesized various thiazole derivatives and tested their antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus at concentrations as low as 1 µg/mL .
  • Anticancer Activity : Research on quinazoline derivatives revealed that specific modifications could enhance their efficacy against cancer cell lines. For instance, a series of 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone derivatives were found to exhibit significant anti-inflammatory activity in vivo .

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activities.

    Quinazoline Derivatives: Compounds with the quinazoline structure, often studied for their medicinal properties.

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is unique due to the combination of thiazole and quinazoline moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects, particularly its anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C19H15N5O2S and a molecular weight of 377.42 g/mol. Its chemical structure is characterized by the presence of a thiazole ring and a quinazoline moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC19H15N5O2S
Molecular Weight377.42 g/mol
LogP3.9394
Polar Surface Area73.228
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole and quinazoline derivatives. The process includes the formation of key intermediates that are subsequently modified to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast) and A549 (lung) with IC50 values in the low micromolar range .
    • It was found to inhibit histone deacetylase 1 (HDAC1), which is crucial for cancer cell proliferation and survival .
  • Mechanism of Action :
    • The inhibition of HDAC1 leads to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in cancer cells .
    • Additionally, the compound demonstrated selective inhibition of EGFR signaling pathways, further contributing to its anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound exhibits free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives of quinazolines have been reported to possess anti-inflammatory properties, indicating a broader therapeutic potential .

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in animal models:

  • Xenograft Models : In vivo studies using A549 tumor xenografts demonstrated significant tumor growth inhibition when treated with this compound .
  • Safety Profiles : Preliminary assessments indicate that the compound exhibits favorable safety profiles with minimal toxicity towards normal cells compared to cancer cells .

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H16N4O2S/c1-12-13(2)27-20(22-12)23-18(25)15-8-4-6-10-17(15)24-11-21-16-9-5-3-7-14(16)19(24)26/h3-11H,1-2H3,(H,22,23,25)

InChI Key

YWKMKDIFHOVMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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